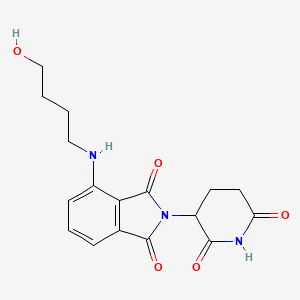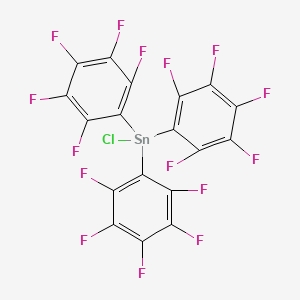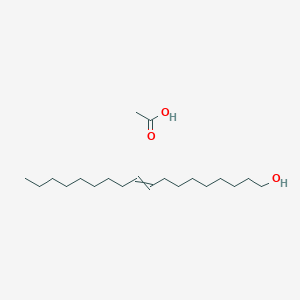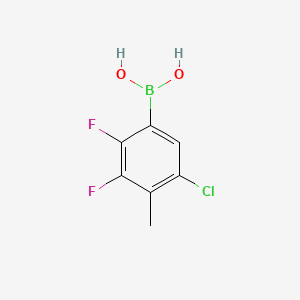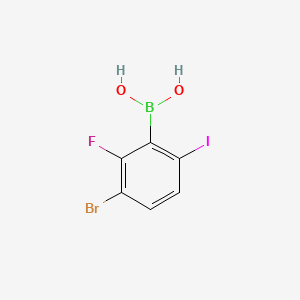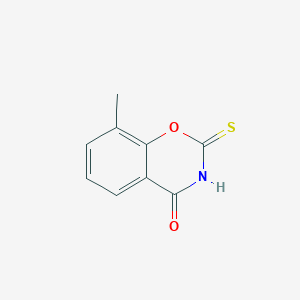
4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide: is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol This compound features a hexanamide backbone with a phenyl group at the sixth position and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-phenylhexanoic acid and 1-phenylethylamine.
Formation of Amide Bond: The carboxylic acid group of 6-phenylhexanoic acid is activated using reagents like thionyl chloride or carbodiimides, followed by the addition of 1-phenylethylamine to form the amide bond.
Oxidation: The resulting amide is then subjected to oxidation conditions, such as using oxidizing agents like potassium permanganate or chromium trioxide, to introduce the ketone group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group at the fourth position can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving amides and ketones.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-6-phenyl-N-(1-phenylethyl)hexanamide involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Oxo-6-phenylhexanamide: Lacks the phenylethyl group, resulting in different reactivity and applications.
6-Phenyl-N-(1-phenylethyl)hexanamide:
4-Oxo-N-(1-phenylethyl)hexanamide: Lacks the phenyl group at the sixth position, altering its properties and applications.
Properties
CAS No. |
159757-42-3 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-oxo-6-phenyl-N-(1-phenylethyl)hexanamide |
InChI |
InChI=1S/C20H23NO2/c1-16(18-10-6-3-7-11-18)21-20(23)15-14-19(22)13-12-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3,(H,21,23) |
InChI Key |
OXDIEKQRJAEGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


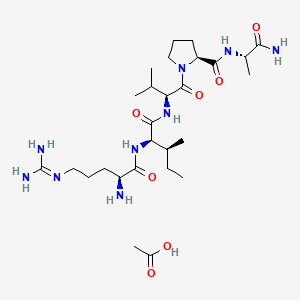
![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
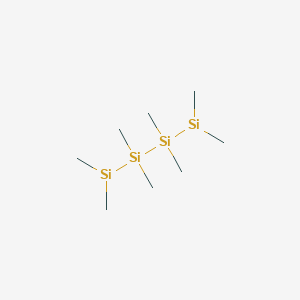

![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

